N'-(2H-1,3-benzodioxol-5-yl)-N-{2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}ethanediamide
Description
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4S/c25-18(19(26)23-14-6-7-16-17(10-14)28-12-27-16)21-8-9-29-20-22-11-15(24-20)13-4-2-1-3-5-13/h1-7,10-11H,8-9,12H2,(H,21,25)(H,22,24)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULCJBZQJIJRLEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NCCSC3=NC=C(N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1,3-benzodioxol-5-yl)-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]oxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole and imidazole intermediates, followed by their coupling through a sulfanyl linkage and subsequent formation of the oxamide group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
N’-(1,3-benzodioxol-5-yl)-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxamide group to amines or other reduced forms.
Substitution: The benzodioxole and imidazole rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines. Substitution reactions can introduce various functional groups into the benzodioxole or imidazole rings.
Scientific Research Applications
N’-(1,3-benzodioxol-5-yl)-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]oxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: The compound can be studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as enzyme inhibition or receptor modulation.
Industry: The compound’s unique structure makes it a candidate for materials science research, including the development of new polymers or advanced materials.
Mechanism of Action
The mechanism of action of N’-(1,3-benzodioxol-5-yl)-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]oxamide involves its interaction with specific molecular targets. The benzodioxole and imidazole rings may bind to enzymes or receptors, modulating their activity. The oxamide group can participate in hydrogen bonding or other interactions that stabilize the compound’s binding to its target. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares QOD with structurally or functionally related compounds, focusing on synthesis, physicochemical properties, and biological efficacy.
Structural Analogues
Physicochemical and Spectral Properties
Stability and Drug-Likeness
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield?
The synthesis involves multi-step reactions, typically starting with the formation of the benzodioxole and imidazole moieties, followed by coupling via sulfur or amide linkages. Key steps include:
- Substitution reactions using bases (e.g., K₂CO₃) to introduce the sulfanyl group (Evidences 2, 12, 16).
- Amide bond formation via coupling agents like EDC/HOBt under inert atmospheres (Evidences 3, 16).
- Temperature control (e.g., 0–5°C for imidazole activation) to prevent side reactions (Evidences 2, 12).
Methodological Tip : Monitor reaction progress with TLC or HPLC, and purify intermediates via column chromatography (Evidences 2, 10).
Q. How can structural confirmation and purity be validated?
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm bond connectivity (e.g., benzodioxole protons at δ 6.7–6.9 ppm, imidazole protons at δ 7.2–8.1 ppm) (Evidences 2, 6, 17).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected within ±0.001 Da) (Evidences 2, 10).
- HPLC : Achieve >95% purity using C18 columns with acetonitrile/water gradients (Evidences 2, 16).
Q. What stability challenges arise under varying pH and temperature conditions?
- pH Sensitivity : The sulfanyl group may oxidize at pH > 8.0; stabilize with antioxidants like BHT ().
- Thermal Stability : Degradation observed above 60°C; store at –20°C in amber vials ().
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular conformation?
- SHELX Suite : Use SHELXL for refinement against X-ray data to model torsional angles (e.g., benzodioxole–imidazole dihedral angles) ().
- ORTEP-3 : Generate 3D representations to validate hydrogen bonding and π-π stacking ().
Example : A related compound () showed a 12° deviation in imidazole orientation between computational and crystallographic models.
Q. How can structure-activity relationships (SAR) guide biological target identification?
- Functional Group Modifications : Replace the phenyl group on the imidazole with electron-withdrawing substituents (e.g., -CF₃) to enhance binding to kinase targets ().
- Docking Studies : Use AutoDock Vina to predict interactions with cyclooxygenase (COX) or cytochrome P450 isoforms (Evidences 12, 15).
Data Contradiction : reports conflicting bioactivity for similar compounds (IC₅₀ = 2–50 μM for COX-2), suggesting solvent accessibility in binding pockets varies.
Q. How to address discrepancies in reported bioactivity data?
- Assay Standardization : Normalize data using positive controls (e.g., celecoxib for COX-2 inhibition) ().
- Metabolic Stability Testing : Use liver microsomes to compare half-life (t₁/₂) across studies ().
Case Study : A compound in showed 80% degradation in rat microsomes vs. 40% in human, explaining species-specific activity differences.
Methodological Tables
Q. Table 1. Key Analytical Parameters for Structural Validation
| Technique | Critical Parameters | Reference |
|---|---|---|
| ¹H NMR | Benzodioxole protons: δ 6.7–6.9 (multiplet) | |
| HRMS | [M+H]⁺ = 454.1234 (calculated) | |
| HPLC Retention | 12.3 min (ACN:H₂O = 70:30) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
